molecular formula C23H21N3O2 B3012889 2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358485-86-5

2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B3012889
CAS No.: 1358485-86-5
M. Wt: 371.44
InChI Key: PQWVXHJBCBLIQS-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a vinylbenzyl group attached to a pyrazolo[1,5-a]pyrazinone core

Preparation Methods

The synthesis of 2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolo[1,5-a]pyrazinone core, followed by the introduction of the ethoxyphenyl and vinylbenzyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or alkylating agents.

    Addition: The vinyl group in the compound can undergo addition reactions with various electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

2-(4-ethoxyphenyl)-5-(4-vinylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial,

Properties

IUPAC Name

5-[(4-ethenylphenyl)methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-3-17-5-7-18(8-6-17)16-25-13-14-26-22(23(25)27)15-21(24-26)19-9-11-20(12-10-19)28-4-2/h3,5-15H,1,4,16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWVXHJBCBLIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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